Boc-Trp-N-carboxyanhydride
Overview
Description
Boc-Trp-N-carboxyanhydride, also known as Nalpha-Boc-L-tryptophan Nalpha-carboxy anhydride, is a derivative of the amino acid tryptophan. This compound is widely used in peptide synthesis due to its ability to form stable intermediates. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H18N2O5 .
Scientific Research Applications
Boc-Trp-N-carboxyanhydride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs.
Industry: It is employed in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Boc-Trp-N-carboxyanhydride involves its role as a precursor in peptide synthesis. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . The resulting peptide or protein can then undergo purification and characterization using various analytical techniques .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Trp-N-carboxyanhydride can be synthesized from Boc-protected tryptophan. The reaction typically involves the use of a reagent such as triphosgene or n-propylphosphonic anhydride to facilitate the formation of the N-carboxyanhydride ring . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reagents and conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-Trp-N-carboxyanhydride undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form polypeptides.
Substitution: It can undergo nucleophilic substitution reactions.
Hydrolysis: It can be hydrolyzed to form Boc-protected tryptophan.
Common Reagents and Conditions
Polymerization: Catalysts such as tin(II) octoate are commonly used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Polymerization: Polypeptides with specific sequences.
Substitution: Substituted Boc-protected tryptophan derivatives.
Hydrolysis: Boc-protected tryptophan.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-N-carboxyanhydride: A derivative of glycine used in peptide synthesis.
Boc-Ala-N-carboxyanhydride: A derivative of alanine used in similar applications.
Boc-Phe-N-carboxyanhydride: A derivative of phenylalanine used in peptide synthesis.
Uniqueness
Boc-Trp-N-carboxyanhydride is unique due to its tryptophan moiety, which imparts specific properties to the peptides synthesized from it. The indole ring in tryptophan provides additional stability and reactivity, making this compound a valuable compound in peptide synthesis .
Properties
IUPAC Name |
tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583404 | |
Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175837-77-1 | |
Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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